

# Application Notes and Protocols for Polymethylhydrosiloxane (PMHS) in Microfluidic Device Fabrication

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: POLYMETHYLHYDROSILOXANE

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## Introduction

**Polymethylhydrosiloxane** (PMHS) is emerging as a compelling alternative to polydimethylsiloxane (PDMS) for the fabrication of microfluidic devices. Its unique chemical properties, particularly the presence of reactive silicon-hydride (Si-H) groups, offer significant advantages in surface modification and functionalization.<sup>[1][2][3]</sup> This attribute, combined with its excellent UV transparency, makes PMHS a versatile material for a wide range of applications in research, diagnostics, and drug development. This document provides detailed application notes and protocols for utilizing PMHS in the fabrication of microfluidic devices.

## Key Properties and Advantages of PMHS

PMHS offers several distinct advantages over a\_blank" rel="noopener noreferrer">PDMS, the current standard material in microfluidics research.<sup>[4][5][6]</sup>

- **Facile Surface Modification:** The Si-H groups along the PMHS backbone readily undergo hydrosilylation reactions, allowing for the covalent attachment of a wide variety of molecules. <sup>[1][2][3]</sup> This enables precise tuning of surface properties, such as hydrophilicity, hydrophobicity, and biocompatibility, which is crucial for controlling fluid flow, preventing non-specific adsorption of biomolecules, and promoting cell adhesion.

- **Enhanced UV Transparency:** PMHS exhibits high transmittance in the UV spectrum, down to 220 nm, a significant improvement over many other polymers.<sup>[1][2][3]</sup> This property is highly beneficial for applications requiring UV-based detection or sterilization.
- **Stable Surface Modifications:** Covalent modifications via hydrosilylation result in surfaces that are stable under a wide range of pH conditions (from 2 to 9), a notable advantage over the transient hydrophilicity achieved with plasma treatment of PDMS.<sup>[1][2][3]</sup>

## Quantitative Data Summary

A direct quantitative comparison of all properties between PMHS and PDMS is not yet extensively documented in a single source. However, based on available data, the following tables summarize key fabrication and material properties.

Property	Polymethylhydrosiloxane (PMHS)	Polydimethylsiloxane (PDMS)
Curing Time	48 - 72 hours	2.5 hours (at 80°C) to 48 hours (at room temp)
Curing Temperature	110°C (without additives)	65°C - 150°C
UV Transparency	> 40% transmittance at 220 nm	Lower UV transparency
Surface Modification	Hydrosilylation (covalent)	Plasma oxidation (temporary), grafting

Table 1: Comparison of key fabrication and material properties between PMHS and PDMS.

## Experimental Protocols

### I. Fabrication of PMHS Microfluidic Devices via Soft Lithography

This protocol outlines the standard procedure for fabricating PMHS microfluidic devices using a master mold.

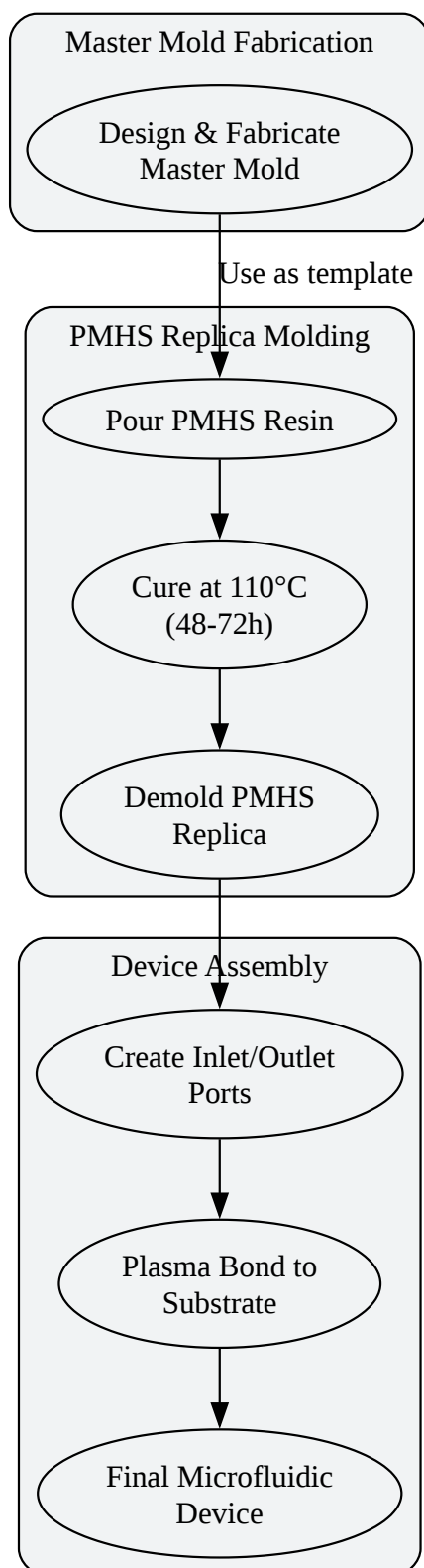
Materials:

- PMHS liquid resin
- Master mold (e.g., SU-8 on a silicon wafer)
- Petri dish
- Oven
- Scalpel
- Biopsy punch
- Glass slides or coverslips
- Plasma cleaner

#### Protocol:

- Master Mold Preparation: Fabricate a master mold with the desired microchannel design using standard photolithography techniques.[\[4\]](#)[\[7\]](#)
- PMHS Preparation and Pouring:
  - Place the master mold in a petri dish.
  - Pour the PMHS liquid resin over the master mold, ensuring complete coverage of the features. No mixing with a curing agent is necessary for single-component PMHS resins.  
[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Curing:
  - Place the petri dish in an oven preheated to 110°C.
  - Cure for 48 to 72 hours.[\[1\]](#)[\[2\]](#)[\[3\]](#) The exact time will depend on the volume of PMHS and the geometry of the mold.
- Demolding and Port Creation:
  - Carefully peel the cured PMHS slab from the master mold.

- Cut the individual devices from the slab using a scalpel.
- Create inlet and outlet ports using a biopsy punch of the desired diameter.
- Bonding:
  - Clean the surfaces of the PMHS device and a glass slide or another PMHS slab with isopropanol and dry with a stream of nitrogen.
  - Treat both surfaces with oxygen plasma to activate them.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[8\]](#)
  - Bring the two surfaces into contact immediately after plasma treatment.
  - Place the bonded device in an oven at a temperature recommended for the specific plasma bonder to strengthen the bond.



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## II. Fabrication of PMHS Microchannels via Laser Ablation

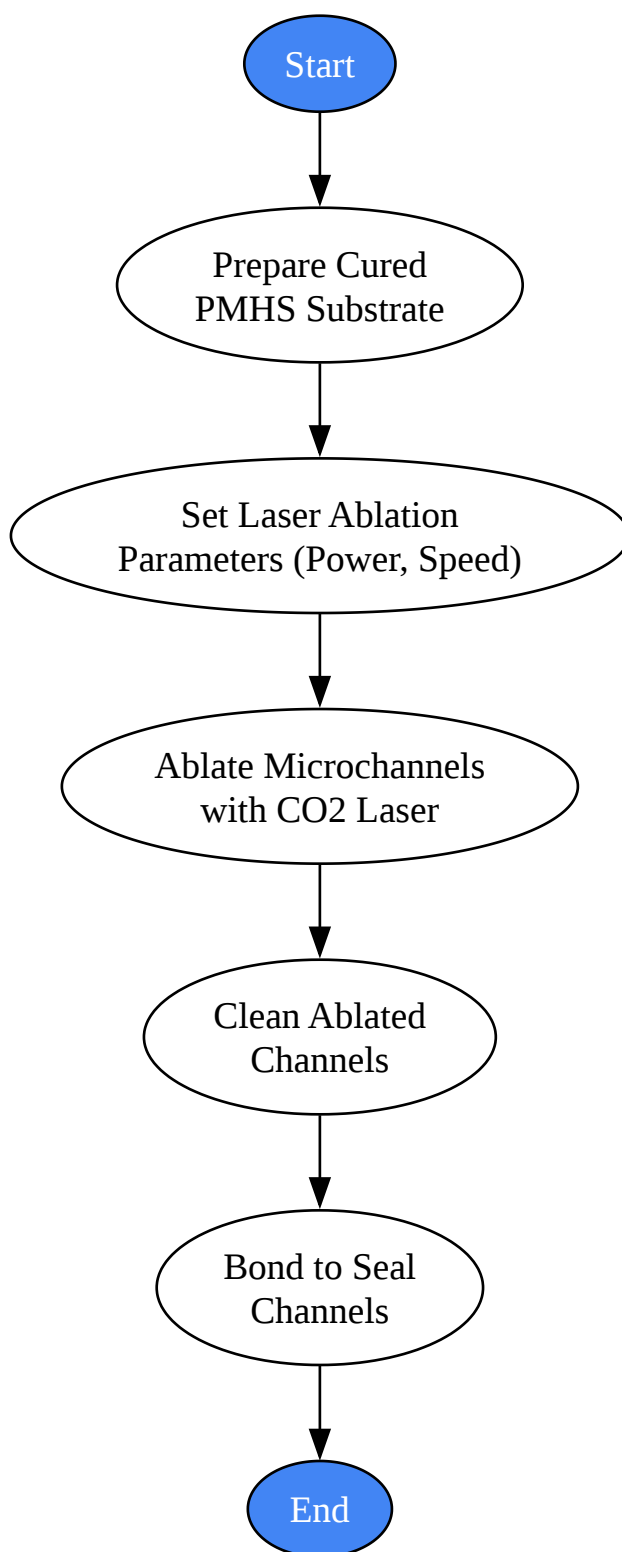
Laser ablation offers a rapid prototyping alternative to soft lithography for creating microchannels directly in a cured PMHS substrate.

Materials:

- Cured PMHS slab
- CO2 laser ablation system

Protocol:

- Prepare Cured PMHS: Fabricate a flat slab of cured PMHS by pouring the liquid resin into a shallow mold and curing as described in the soft lithography protocol.
- Laser Ablation Parameters:
  - The optimal parameters will depend on the specific laser system. A starting point for creating uniform microchannels of approximately 100  $\mu\text{m}$  wide and 50  $\mu\text{m}$  deep is an energy dose of 0.2 mJ/mm.<sup>[1][2][3]</sup>
  - Adjust the laser power, scanning speed, and number of passes to achieve the desired channel dimensions.
- Channel Creation:
  - Secure the PMHS slab on the laser ablation stage.
  - Execute the pre-programmed design to ablate the microchannels.
- Cleaning: After ablation, clean the channels to remove any debris. This can be done by flushing with a suitable solvent (e.g., isopropanol) followed by drying with nitrogen.



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### III. Surface Modification of PMHS Microchannels via Hydrosilylation

This protocol describes a general method for modifying the surface of PMHS microchannels to introduce desired functionalities.

Materials:

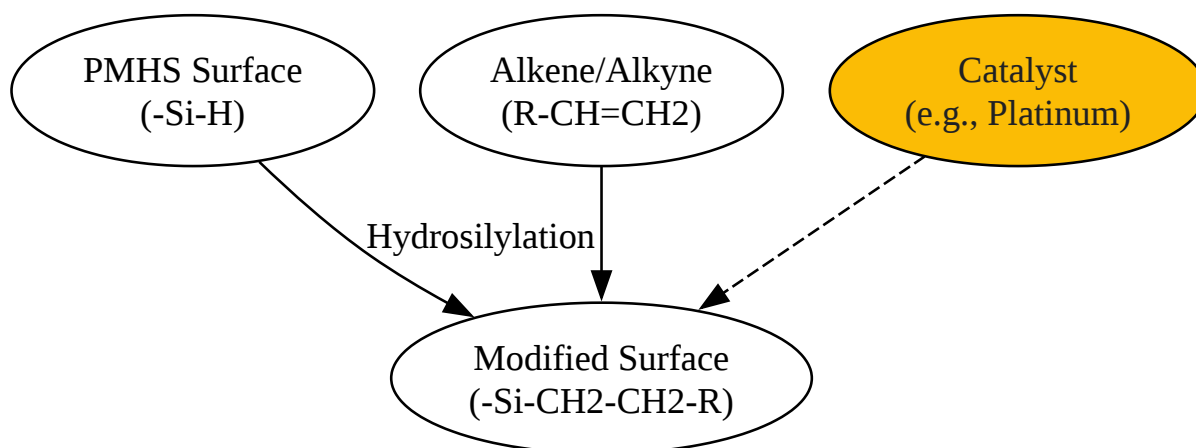
- Fabricated PMHS microfluidic device
- Alkene or alkyne with the desired functional group
- Platinum catalyst (e.g., Karstedt's catalyst) or a free radical initiator
- Anhydrous toluene or other suitable solvent
- Syringe pump

Protocol:

- Prepare the Reaction Mixture:
  - In a glovebox or under an inert atmosphere, dissolve the alkene or alkyne and the catalyst in the anhydrous solvent. The specific concentrations will depend on the reactants.
- Introduce the Reaction Mixture:
  - Using a syringe pump, flow the reaction mixture through the PMHS microchannels at a controlled flow rate to ensure sufficient reaction time.
- Reaction:
  - The reaction can often proceed at room temperature, but gentle heating may be required for some reactions. The reaction time can range from minutes to hours.
- Washing:



- After the reaction is complete, flush the channels with fresh solvent to remove any unreacted reagents and the catalyst.[3]
- Drying: Dry the device with a stream of nitrogen.



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## Applications in Drug Development

The unique properties of PMHS make it a promising material for various applications in drug development.

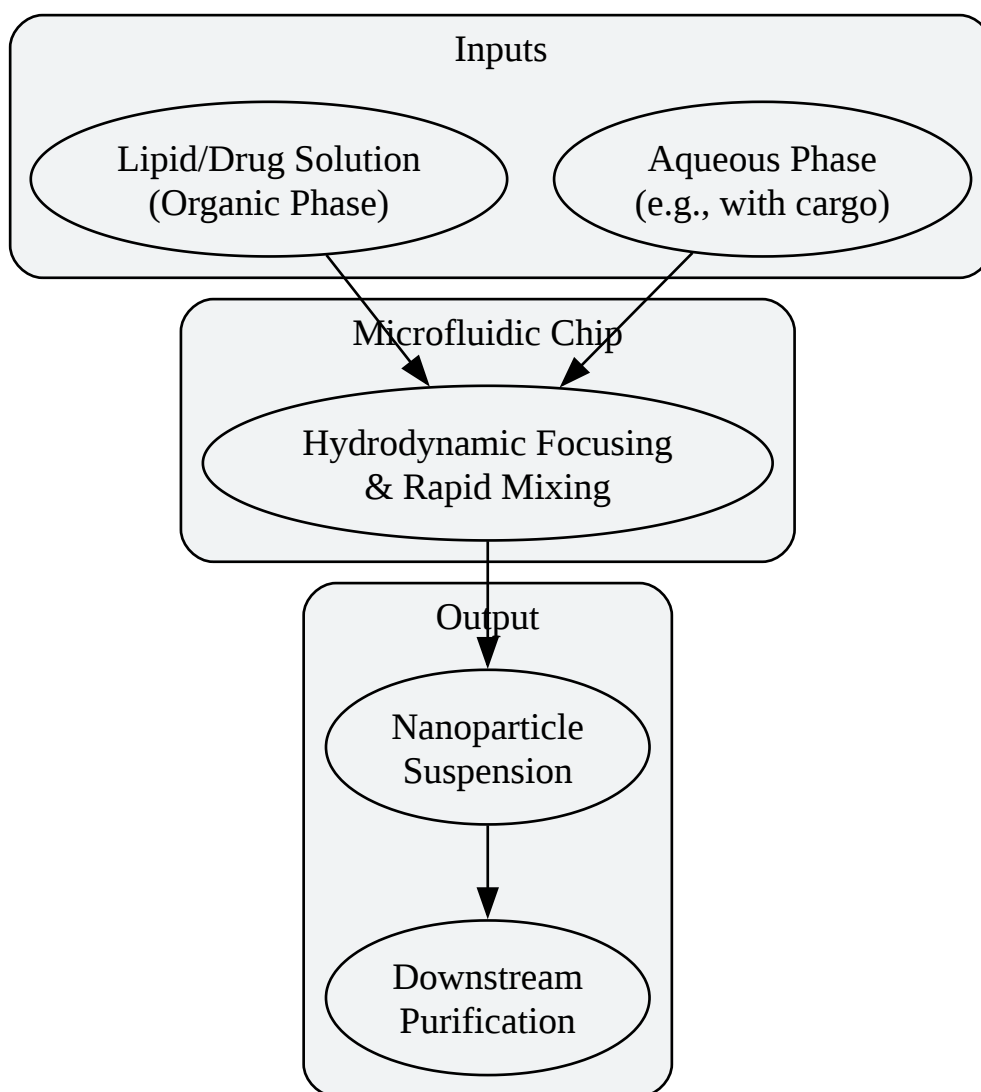
### I. Nanoparticle Synthesis for Drug Delivery

The precise control over surface chemistry in PMHS microfluidic devices is advantageous for the controlled synthesis of nanoparticles for drug delivery applications.

Protocol: Synthesis of Lipid Nanoparticles (LNPs)

- Device Preparation: Fabricate a PMHS microfluidic device with a hydrodynamic focusing design. If necessary, modify the channel surface to be hydrophilic via hydrosilylation with a hydrophilic alkene.
- Solution Preparation:
  - Prepare a lipid mixture (e.g., ionizable lipid, helper lipid, cholesterol, PEG-lipid) dissolved in ethanol.

- Prepare an aqueous buffer containing the nucleic acid cargo (e.g., mRNA, siRNA).
- Microfluidic Mixing:
  - Introduce the lipid-ethanol solution through the central inlet channel.
  - Introduce the aqueous buffer through the two side inlet channels at a higher flow rate.
  - The rapid mixing at the interface of the streams will induce the self-assembly of the lipids into LNPs, encapsulating the nucleic acid.
- Collection and Purification: Collect the nanoparticle suspension from the outlet and perform downstream purification (e.g., dialysis, tangential flow filtration) to remove the ethanol.



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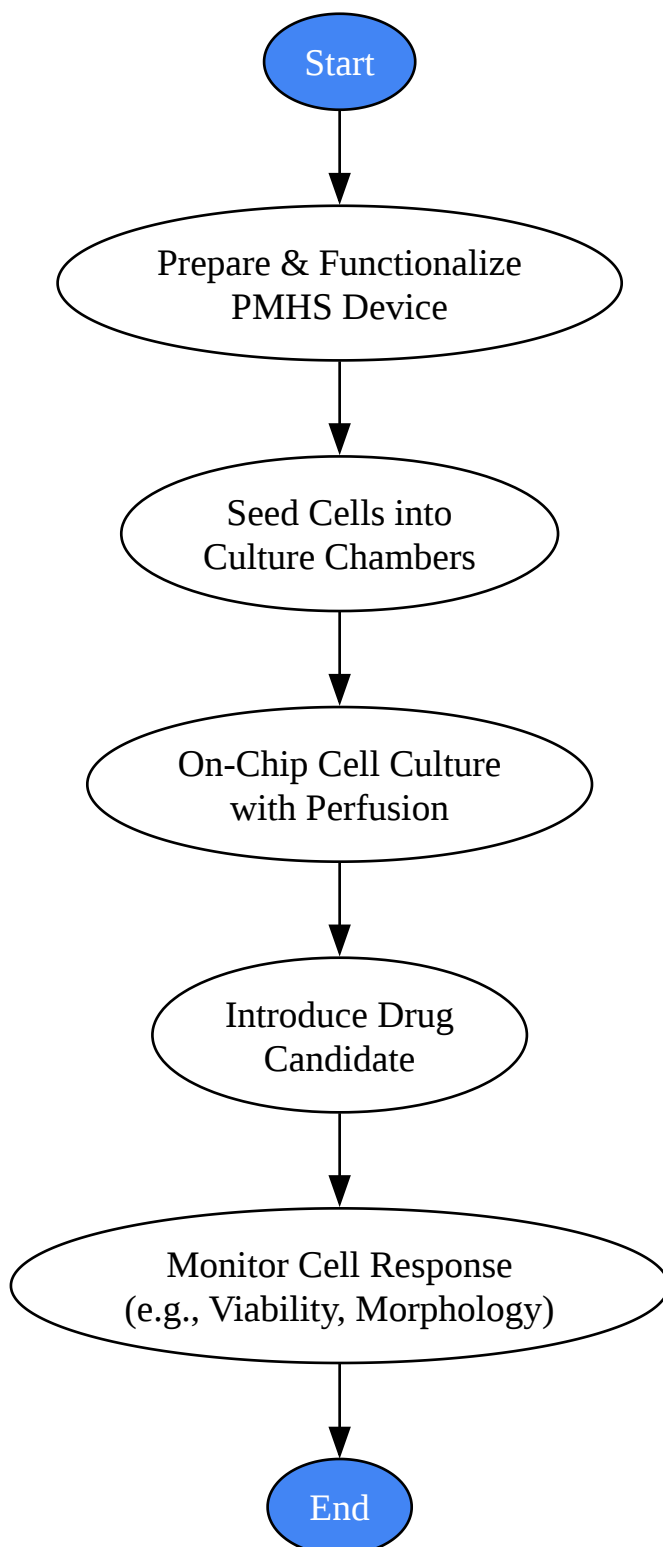
## II. Cell-Based Assays

The biocompatibility and tunable surface properties of PMHS make it suitable for developing microfluidic platforms for cell-based assays, crucial for drug screening and toxicity studies.

### Protocol: On-Chip Cell Culture and Drug Response Assay

- Device Preparation:
  - Fabricate a PMHS microfluidic device with cell culture chambers and perfusion channels.
  - Modify the surface of the cell culture chambers to promote cell adhesion by hydrosilylation with a molecule presenting cell-adhesive peptides (e.g., RGD).
  - Sterilize the device using UV irradiation or by flushing with 70% ethanol followed by sterile phosphate-buffered saline (PBS).
- Cell Seeding:
  - Introduce a suspension of the desired cells (e.g., cancer cells, hepatocytes) into the device.
  - Allow the cells to adhere to the modified surface in the culture chambers.
- Cell Culture:
  - Perfuse the culture chambers with cell culture medium using a syringe pump at a low flow rate to provide nutrients and remove waste.
- Drug Treatment:
  - Introduce the drug candidate at various concentrations into the perfusion medium.
- Analysis:
  - Monitor cell viability, proliferation, and morphology over time using microscopy.

- Collect the effluent from the device to analyze for secreted biomarkers or drug metabolism products.



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## Conclusion

**Polymethylhydrosiloxane** presents a versatile and highly functionalizable material for the fabrication of microfluidic devices. Its unique chemistry opens up new possibilities for creating sophisticated micro-environments for a range of applications in drug development, from controlled nanoparticle synthesis to advanced cell-based assays. The protocols provided here serve as a starting point for researchers to explore the potential of PMHS in their specific applications. As research into this material continues, further optimization of fabrication and modification protocols will undoubtedly expand its utility in the field of microfluidics.

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